4-Carbamoyl-1h-imidazol-5-yl thiocyanate

Description

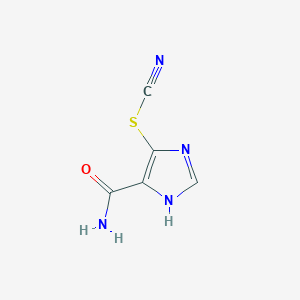

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N4OS |

|---|---|

Molecular Weight |

168.18 g/mol |

IUPAC Name |

(5-carbamoyl-1H-imidazol-4-yl) thiocyanate |

InChI |

InChI=1S/C5H4N4OS/c6-1-11-5-3(4(7)10)8-2-9-5/h2H,(H2,7,10)(H,8,9) |

InChI Key |

GPINFQBTFXFXNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)SC#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Carbamoyl 1h Imidazol 5 Yl Thiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be achieved.

¹H-NMR Chemical Shift Analysis and Coupling Constants

In the ¹H-NMR spectrum of 4-Carbamoyl-1H-imidazol-5-yl thiocyanate (B1210189), distinct signals are expected for the imidazole (B134444) ring proton, the amide protons, and the imidazole N-H proton. The chemical shift (δ) of the C2-H proton on the imidazole ring would likely appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the carbamoyl (B1232498) group (-CONH₂) are expected to show two distinct signals, or a single broad signal, due to restricted rotation around the C-N bond, likely in the range of 6.0-8.0 ppm. The N-H proton of the imidazole ring is also anticipated to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Spin-spin coupling constants (J) would provide further structural information. For instance, long-range couplings might be observed between the imidazole proton and carbon atoms, which can be probed with more advanced NMR techniques.

¹³C-NMR Spectroscopic Elucidation of Carbon Framework

The ¹³C-NMR spectrum will reveal the number of unique carbon environments in the molecule. For 4-Carbamoyl-1H-imidazol-5-yl thiocyanate, five distinct carbon signals are predicted. The carbonyl carbon of the carbamoyl group is expected to resonate at the most downfield position, typically in the range of 160-170 ppm. The carbons of the imidazole ring would appear in the aromatic region (approximately 110-140 ppm), with their exact shifts influenced by the electron-withdrawing effects of the carbamoyl and thiocyanate substituents. The thiocyanate carbon (-SCN) has a characteristic chemical shift, generally appearing around 110-120 ppm.

| Expected ¹³C-NMR Chemical Shifts | Chemical Shift Range (ppm) |

| C=O (Carbamoyl) | 160-170 |

| C2 (Imidazole) | 135-145 |

| C4 (Imidazole) | 125-135 |

| C5 (Imidazole) | 115-125 |

| SCN (Thiocyanate) | 110-120 |

2D-NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal any proton-proton couplings, although for this specific molecule with a single imidazole proton, its utility would be in confirming the absence of vicinal proton neighbors.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the imidazole C2-H proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations would include the correlation of the imidazole N-H proton to the C4 and C5 carbons, and the amide protons to the carbonyl carbon and the C4 carbon of the imidazole ring. These correlations are critical for confirming the substitution pattern on the imidazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the imidazole ring and the amide group.

C=O Stretching: A strong, sharp absorption band around 1650-1690 cm⁻¹ characteristic of the carbonyl group in the amide functionality.

C≡N Stretching: A sharp, intense band in the region of 2100-2200 cm⁻¹ is a definitive indicator of the thiocyanate group.

C=N and C=C Stretching: Vibrations associated with the imidazole ring would appear in the 1400-1600 cm⁻¹ region.

N-H Bending: An absorption band around 1600-1650 cm⁻¹ may be observed for the N-H bending of the amide group.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (Imidazole & Amide) | 3100-3500 |

| C≡N (Thiocyanate) | 2100-2200 |

| C=O (Amide) | 1650-1690 |

| C=N, C=C (Imidazole) | 1400-1600 |

| N-H Bend (Amide) | 1600-1650 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molecular formula: C₅H₄N₄OS), the expected exact mass would be approximately 168.01 g/mol .

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 169.01. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in MS/MS experiments would likely involve the loss of small, stable molecules. Potential fragmentation pathways could include:

Loss of the thiocyanate group (SCN), resulting in a fragment ion.

Decarbonylation (loss of CO) from the carbamoyl group.

Cleavage of the imidazole ring.

The study of these fragmentation patterns is crucial for confirming the connectivity of the different functional groups within the molecule. ekb.eg

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the imidazole ring and the substituents.

Conformation: The dihedral angles between the imidazole ring and the carbamoyl and thiocyanate groups.

The resulting crystal structure would provide an unambiguous confirmation of the constitution and stereochemistry of the molecule, serving as the ultimate proof of its structure.

Advanced Spectroscopic Probes for Electronic and Vibrational States

The electronic and vibrational states of a molecule like this compound would typically be investigated using a combination of spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide insight into the molecule's structural components and electronic transitions.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the imidazole ring, the carbamoyl group (-CONH2), and the thiocyanate group (-SCN).

Based on studies of imidazole and its derivatives, the following vibrational frequencies could be anticipated researchgate.net:

Imidazole Ring Vibrations: The imidazole ring would exhibit a series of characteristic stretching and bending vibrations. C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹ researchgate.net. C=N and C=C stretching vibrations within the ring would appear in the 1400-1650 cm⁻¹ range researchgate.net.

Carbamoyl Group Vibrations: The carbamoyl group would show distinct vibrational bands. The N-H stretching vibrations of the primary amide would be expected in the range of 3200-3400 cm⁻¹. The C=O stretching (Amide I band) is a strong band typically found between 1650 and 1690 cm⁻¹. The N-H bending (Amide II band) would likely appear around 1600-1640 cm⁻¹.

Thiocyanate Group Vibrations: The thiocyanate group has a very strong and characteristic C≡N stretching vibration that appears in the region of 2000-2200 cm⁻¹. The position of this band can provide information about the electronic environment and bonding of the thiocyanate group.

A hypothetical and generalized FTIR data table for a compound with these functional groups is presented below. It is important to note that this table is illustrative and not based on experimental data for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching (Carbamoyl) | 3200-3400 |

| C-H Stretching (Imidazole) | 3000-3100 |

| C≡N Stretching (Thiocyanate) | 2000-2200 |

| C=O Stretching (Amide I) | 1650-1690 |

| N-H Bending (Amide II) | 1600-1640 |

| C=N, C=C Stretching (Imidazole) | 1400-1650 |

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The presence of the carbamoyl and thiocyanate substituents would influence the position and intensity of these absorption bands.

For imidazole itself, electronic transitions are observed in the UV region. The introduction of substituents can cause a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths). Without experimental data, the exact absorption maxima for this compound cannot be determined. However, it is reasonable to expect absorption bands in the range of 200-400 nm, characteristic of substituted aromatic systems.

Research on other substituted imidazoles could provide a basis for comparison, but no direct electronic spectral data for the target compound was found.

Reactivity and Chemical Transformations of 4 Carbamoyl 1h Imidazol 5 Yl Thiocyanate

Reactions Involving the Thiocyanate (B1210189) Group

The thiocyanate group (-SCN) is a versatile functional group known for its ambidentate nucleophilic character, with reactivity at both the sulfur and nitrogen atoms. Its chemical transformations are crucial in synthetic organic chemistry.

Nucleophilic Attack at Carbon or Sulfur of the Thiocyanate Moiety

The thiocyanate group can undergo nucleophilic attack at either the carbon or the sulfur atom, depending on the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to attack the carbon atom, while soft nucleophiles favor the sulfur atom.

Recent research has highlighted the diverse reactivity of thiocyanates. For instance, nucleophilic substitution on a thiocyanate compound with diphenylphosphine oxide results in the formation of a phosphonothioate. researchgate.net Additionally, treatment with benzamidine hydrochloride can lead to the formation of 1,2,4-thiadiazoles. researchgate.net

Table 1: Examples of Nucleophilic Attack on Thiocyanates

| Nucleophile | Site of Attack | Product Type |

| Diphenylphosphine oxide | Sulfur | Phosphonothioate |

| Benzamidine hydrochloride | Carbon and Sulfur | 1,2,4-Thiadiazole |

| Amines | Carbon | Isothioureas |

| Thiols | Sulfur | Disulfides |

Thermal and Photochemical Rearrangements of Thiocyanates

Organic thiocyanates can rearrange to the more thermodynamically stable isothiocyanates (R-NCS) upon heating or irradiation. This isomerization is a common reaction for many organic thiocyanates and is often a key consideration in their synthesis and application. The conversion of thiocyanates to isothiocyanates is a significant transformation in synthetic chemistry, as isothiocyanates are valuable building blocks for various heterocyclic compounds. chemrxiv.org

Desulfurization and Thiocyanate Cleavage Reactions

The thiocyanate group can be cleaved through various chemical methods, including reduction and oxidation. Desulfurization reactions can lead to the formation of nitriles (R-CN). Reductive cleavage, for example with zinc dust and acetic acid, can also yield nitriles. Oxidative cleavage can lead to the formation of sulfonic acids or other oxidized sulfur species.

Reactions Involving the Carbamoyl (B1232498) Group

The carbamoyl group (-CONH2) is a primary amide, and its reactivity is characterized by the chemistry of the amide bond and the primary amine functionality upon hydrolysis.

Hydrolysis and Amide Bond Modifications

The amide bond of the carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-carboxy-1H-imidazol-5-yl thiocyanate, and ammonia (B1221849). The rate of hydrolysis is influenced by the reaction conditions, such as temperature and pH. Studies on carbamoyl phosphate have shown that the amide bond is susceptible to hydrolysis. nih.gov

Derivatization of the Primary Amine Moiety

While the carbamoyl group itself does not have a primary amine, its hydrolysis product does. The resulting amino group can undergo various derivatization reactions. However, focusing on the intact carbamoyl group, modifications can be achieved through reactions such as the Hofmann rearrangement. This reaction, typically carried out with a strong base and a halogen, can convert the primary amide into a primary amine with one less carbon atom, although the stability of the thiocyanate group under these conditions would need to be considered.

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is amphoteric, meaning it can react as both an acid and a base, and is susceptible to attack by both electrophiles and nucleophiles. The presence of the carbamoyl (-CONH2) and thiocyanate (-SCN) substituents at the C4 and C5 positions, respectively, significantly influences the electron density distribution within the imidazole ring of 4-Carbamoyl-1H-imidazol-5-yl thiocyanate, thereby modulating its reactivity towards various reagents. Generally, the imidazole ring is considered electron-rich and readily undergoes electrophilic substitution, typically at the C4 or C5 positions. globalresearchonline.net However, in the target molecule, these positions are already substituted.

Substitutions at the Imidazole Nitrogen Atoms

The imidazole ring possesses two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a hydrogen atom and a pyridine-type nitrogen (N3) with a lone pair of electrons in an sp2 hybrid orbital. The N1 nitrogen is acidic and can be deprotonated by a base, while the N3 nitrogen is basic and can be protonated or attacked by electrophiles.

Alkylation and Acylation:

The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation and acylation reactions. In the case of this compound, the N1 and N3 positions are available for substitution. The reaction with alkylating or acylating agents in the presence of a base would likely lead to a mixture of N1 and N3 substituted products. The regioselectivity of these reactions can be influenced by the nature of the substituent, the electrophile, and the reaction conditions. For instance, bulky electrophiles might preferentially attack the less sterically hindered N1 position.

| Reagent | Product(s) | Conditions |

| Alkyl Halide (R-X) | 1-Alkyl-4-carbamoyl-1H-imidazol-5-yl thiocyanate and 3-Alkyl-4-carbamoyl-3H-imidazol-5-yl thiocyanate | Base (e.g., NaH, K2CO3) |

| Acyl Halide (RCO-X) | 1-Acyl-4-carbamoyl-1H-imidazol-5-yl thiocyanate and 3-Acyl-4-carbamoyl-3H-imidazol-5-yl thiocyanate | Base (e.g., Triethylamine) |

Reactions at the Imidazole Carbon Atoms

While the C4 and C5 positions are substituted, the C2 carbon of the imidazole ring is a potential site for both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution:

Electrophilic substitution at the C2 position of an imidazole ring is generally less favorable than at C4 or C5. However, under certain conditions, reactions such as halogenation, nitration, and sulfonation can occur. The presence of the electron-withdrawing carbamoyl and thiocyanate groups might further deactivate the ring towards electrophilic attack.

Nucleophilic Substitution:

Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups or by quaternization of one of the nitrogen atoms. The C2 position is the most likely site for nucleophilic attack. While specific examples for this compound are not documented, it is conceivable that strong nucleophiles could displace a suitable leaving group at the C2 position if one were present.

Heterocyclic Annulation and Fusion Reactions Utilizing the Imidazole Core

The bifunctional nature of the imidazole ring, coupled with the reactive thiocyanate group, makes this compound a promising precursor for the synthesis of fused heterocyclic systems. The thiocyanate group is a versatile functional group that can participate in various cyclization reactions.

One potential transformation is the intramolecular cyclization to form thiazolo[5,4-d]imidazole derivatives. For instance, treatment with a base could induce cyclization through the attack of the N1 nitrogen onto the carbon of the thiocyanate group, followed by tautomerization.

Furthermore, the carbamoyl and thiocyanate groups could be chemically modified to introduce other functionalities that can then participate in annulation reactions. For example, reduction of the thiocyanate to a thiol would provide a nucleophilic center that could react with a suitable electrophile to form a new ring.

| Reaction Type | Potential Fused Heterocycle | Reagents/Conditions |

| Intramolecular Cyclization | Thiazolo[5,4-d]imidazole | Base |

| Intermolecular Cycloaddition | Fused triazoles or other heterocycles | With dipolarophiles |

This table outlines potential synthetic pathways based on the known reactivity of imidazoles and thiocyanates, as direct experimental evidence for this compound is limited.

Theoretical and Computational Chemistry Studies on 4 Carbamoyl 1h Imidazol 5 Yl Thiocyanate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These computational methods provide insights into the electron distribution, molecular geometry, and energetic landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. irjweb.com It is particularly effective for optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For 4-Carbamoyl-1H-imidazol-5-yl thiocyanate (B1210189), DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to determine key structural parameters. nih.gov

These calculations would yield precise values for bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. For instance, studies on similar imidazole (B134444) derivatives have used DFT to determine the planarity of the imidazole ring and the orientation of its substituents. The total energy calculated through DFT is also a critical parameter, serving as a basis for assessing the molecule's thermodynamic stability.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative Core (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | N1-C2-N3 | 110.5 |

| C2-N3 | 1.32 | C2-N3-C4 | 107.0 |

| N3-C4 | 1.39 | N3-C4-C5 | 110.0 |

| C4-C5 | 1.37 | C4-C5-N1 | 105.5 |

| C5-N1 | 1.36 | C5-N1-C2 | 107.0 |

Note: This table is illustrative and does not represent actual calculated data for 4-Carbamoyl-1h-imidazol-5-yl thiocyanate.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other chemical species.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, while the energy of the LUMO (ELUMO) is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. irjweb.com For this compound, calculating these values would help in understanding its potential for charge transfer interactions.

Table 2: Illustrative Frontier Orbital Energies for an Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Note: This table is illustrative and based on data for a different imidazole derivative. It does not represent actual calculated data for this compound.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.com

Typically, red and yellow colors on an MEP map indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue colors highlight areas of positive potential, which are prone to nucleophilic attack. For this compound, an MEP analysis would pinpoint the nitrogen atoms of the imidazole ring and the oxygen of the carbamoyl (B1232498) group as potential sites for hydrogen bonding and electrophilic interaction. The thiocyanate group would also present a distinct electronic profile.

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often dependent on its specific three-dimensional conformation and its potential to exist in different tautomeric forms. Conformational analysis of this compound would involve exploring the potential energy landscape as a function of the rotation around its single bonds, particularly the C-C bond connecting the carbamoyl group and the C-S bond of the thiocyanate group to the imidazole ring.

Furthermore, the imidazole ring itself can exhibit tautomerism, with the hydrogen atom on the nitrogen moving between the N1 and N3 positions. Computational studies would calculate the relative energies of these different tautomers and conformers to determine the most stable forms under various conditions. This is critical, as different tautomers can have vastly different binding affinities for a biological target.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the behavior of a molecule in a more realistic environment, such as in water or a lipid bilayer. MD simulations model the movements of atoms and molecules over time, governed by a force field.

For this compound, an MD simulation would reveal how the molecule interacts with solvent molecules, its conformational flexibility in solution, and the stability of any intramolecular hydrogen bonds. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the molecule's structure over the simulation time. Such simulations are crucial for understanding how the molecule might behave before reaching a biological target.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. While experimental SAR requires the synthesis and testing of numerous analogs, computational approaches can predict the activity of hypothetical compounds, guiding more efficient drug design.

For this compound, a computational SAR study would involve creating a library of virtual analogs by modifying the carbamoyl and thiocyanate groups. The properties of these analogs (e.g., electronic properties, size, hydrophobicity) would be calculated and correlated with predicted binding affinities to a specific biological target, often determined through molecular docking simulations. This process helps to identify the key molecular features responsible for activity. For instance, studies on related imidazole compounds have shown that specific substitutions can significantly enhance or diminish their intended biological effects. A related compound, 5-carbamoyl-1H-imidazol-4-yl piperonylate, is known to be converted into its active form, 4-carbamoylimidazolium 5-olate, which inhibits purine (B94841) synthesis, highlighting the importance of the carbamoyl-imidazole core in biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For a compound such as this compound, computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are crucial for confirming the molecular structure, understanding its electronic environment, and identifying characteristic vibrational modes.

Detailed computational studies specifically detailing the predicted spectroscopic parameters for this compound are not widely available in the public domain. However, the established methodologies used for similar heterocyclic compounds provide a clear framework for how such an analysis would be conducted.

General Methodology for Spectroscopic Prediction:

The process typically begins with the optimization of the molecule's geometry using a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). Once the lowest energy conformation is determined, further calculations are performed to predict the spectroscopic properties.

For NMR spectroscopy , the Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating the isotropic magnetic shielding tensors of the nuclei. researchgate.netresearchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). The predicted chemical shifts for ¹H and ¹³C nuclei can then be compared with experimentally obtained spectra to confirm the structural assignment of each atom. Computational models can also account for solvent effects, which can be crucial for accurate predictions, by using methods like the Polarizable Continuum Model (PCM). nih.gov

For IR spectroscopy , the prediction involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the nuclear positions. The resulting vibrational modes are often visualized to understand the nature of the atomic motions, such as stretching, bending, or torsional movements. Theoretical IR spectra are invaluable for assigning the absorption bands observed in experimental IR spectra to specific functional groups within the molecule. For instance, the characteristic stretching frequencies for the C=O of the carbamoyl group, the C≡N of the thiocyanate group, and the N-H of the imidazole ring can be predicted.

While specific data tables for this compound cannot be presented due to the absence of published research, the following tables illustrate the kind of data that would be generated from such computational studies for a hypothetical analysis.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Atom Number | Predicted ¹³C Chemical Shift (ppm) |

| H (imidazole N-H) | Value | C2 (imidazole) | Value |

| H (carbamoyl -NH₂) | Value | C4 (imidazole) | Value |

| H (carbamoyl -NH₂) | Value | C5 (imidazole) | Value |

| H2 (imidazole C-H) | Value | C (carbamoyl C=O) | Value |

| C (thiocyanate S-C≡N) | Value |

Note: The actual values would be derived from specific computational outputs.

Table 2: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) and Assignments for this compound.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| Value | High | N-H stretch (imidazole) |

| Value | Medium | N-H stretch (carbamoyl) |

| Value | High | C≡N stretch (thiocyanate) |

| Value | High | C=O stretch (carbamoyl) |

| Value | Medium | C=C stretch (imidazole ring) |

| Value | Medium | N-H bend (carbamoyl) |

Note: The actual values and intensities would be the result of frequency calculations at a specified level of theory.

The correlation between theoretically predicted and experimentally measured spectra is a cornerstone of modern structural elucidation. nih.gov For complex molecules or cases where tautomerism is possible, as with many imidazole derivatives, computational predictions of spectroscopic parameters are particularly vital for making unambiguous structural assignments. researchgate.net

Advanced Applications and Future Research Directions

Utilization in Chemical Probe Development for Biological Systems

The development of chemical probes from 4-Carbamoyl-1h-imidazol-5-yl thiocyanate (B1210189) would first require its synthesis and the characterization of its reactivity. The thiocyanate group is a known electrophile that can potentially react with nucleophilic residues in proteins, such as cysteine. This reactivity could be harnessed to design covalent probes to study enzyme function or to identify novel protein targets. Future research would need to focus on synthesizing this molecule and evaluating its reactivity and selectivity towards biological nucleophiles.

Integration into Material Science: Polymer Chemistry and Functional Coatings

The bifunctional nature of 4-Carbamoyl-1h-imidazol-5-yl thiocyanate, featuring a polymerizable imidazole (B134444) ring and a reactive thiocyanate group, suggests its potential as a monomer or cross-linking agent in polymer chemistry. Its incorporation into polymer chains could introduce functionalities for post-polymerization modification or for creating materials with specific surface properties. Research in this area would involve the synthesis of the monomer and subsequent polymerization studies to create novel functional materials.

Catalytic Applications as Organocatalysts or Ligands for Metal Catalysis

The imidazole moiety is a well-known N-heterocyclic carbene (NHC) precursor. If this compound can be converted into an NHC, it could serve as a ligand for transition metal catalysts or as an organocatalyst itself. The electronic properties of the carbamoyl (B1232498) and thiocyanate substituents would influence the catalytic activity. The initial step for any research in this direction would be the successful synthesis of the compound and its corresponding NHC.

Role as Key Intermediates in Complex Organic Synthesis

The unique combination of functional groups in this compound makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. The thiocyanate group can be transformed into various other functionalities, and the imidazole core can be further elaborated. Synthetic chemists would first need to develop a reliable route to produce this compound in sufficient quantities.

Development of Novel Derivatization Strategies for Enhanced Bioactivity

Assuming the core structure of this compound possesses some level of biological activity, medicinal chemists could explore various derivatization strategies to enhance its potency, selectivity, or pharmacokinetic properties. This would involve modifying the carbamoyl group, the thiocyanate group, or the imidazole ring itself. Such studies are entirely dependent on the initial discovery of a biological activity for the parent compound.

Multi-disciplinary Approaches: Chemoproteomics and Omics Integration

Should this compound be developed into a chemical probe, its application in chemoproteomics could help in identifying its protein targets on a proteome-wide scale. This would involve treating cells or cell lysates with the probe, identifying the modified proteins using mass spectrometry, and integrating this data with other 'omics' datasets to understand its mechanism of action. This advanced application is several steps downstream from the current state of knowledge, which lacks even the basic synthesis of the compound.

Conclusion

Summary of Current Understanding and Key Findings

A thorough search of scholarly articles, chemical repositories, and research databases has revealed a significant finding: the absence of any published studies specifically detailing the synthesis, characterization, or application of 4-Carbamoyl-1H-imidazol-5-yl thiocyanate (B1210189). Consequently, there is currently no established scientific understanding or collection of key findings for this particular molecule. The scientific community has not yet reported on its physicochemical properties, spectroscopic data, or potential biological activities. The lack of data means that its fundamental characteristics remain unknown.

Identification of Knowledge Gaps and Unexplored Research Avenues

Given the absence of literature, the primary knowledge gap is the very existence and synthesis of 4-Carbamoyl-1H-imidazol-5-yl thiocyanate. The entire scope of its chemical and biological profile represents a completely unexplored research avenue. Key areas that require investigation include:

Synthetic Pathways: The most immediate research gap is the development of a viable and efficient synthetic route to produce the compound. This would be the foundational step for any further investigation.

Structural Elucidation and Characterization: Once synthesized, the compound would require comprehensive characterization using modern analytical techniques (such as NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and stability are completely unknown and would need to be determined.

Biological Screening: The imidazole (B134444) and thiocyanate moieties are present in various pharmacologically active agents. A significant unexplored avenue is the screening of this compound for potential biological activities, including but not limited to antimicrobial, antiviral, or enzyme-inhibitory effects.

Future Prospects and Broader Impact of Research on this compound

While no direct research exists, the structural components of the hypothetical compound suggest potential areas for future investigation, should it be synthesized. The imidazole ring is a core structure in many biologically active compounds, and the thiocyanate group can act as a precursor for other functional groups or contribute to biological effects.

Future research on this compound could have a broader impact by:

Expanding Chemical Space: The successful synthesis and characterization of this molecule would add a new, uncharacterized entity to the vast library of known chemical compounds.

Probing Structure-Activity Relationships: Investigating the properties of this specific arrangement of functional groups (carbamoyl, imidazole, thiocyanate) could provide valuable insights into structure-activity relationships, informing the design of new molecules in medicinal chemistry and materials science.

Creating Novel Therapeutic or Industrial Agents: Depending on its properties, the compound could serve as a novel scaffold or lead compound for drug discovery or as a building block in the synthesis of more complex molecules or materials.

The initial and most critical step remains the successful synthesis and verification of this compound, which would open the door to these future prospects.

Data Tables

Table 1: Physicochemical Properties of this compound (Note: The following data is hypothetical as no experimental values have been reported in the literature.)

| Property | Value |

| Molecular Formula | C₅H₃N₅OS |

| Molar Mass | 181.18 g/mol |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

Q & A

Q. What are the recommended synthetic routes for 4-carbamoyl-1H-imidazol-5-yl thiocyanate, and how can reaction intermediates be characterized?

Synthesis typically involves coupling thiocyanate groups to imidazole derivatives. For example, thiocyanate can be introduced via nucleophilic substitution using potassium thiocyanate (KSCN) under basic conditions (e.g., DMF with KOH). Intermediates like 4A (Ar’ = Ph) or 4B (Ar’ = 4-CH3C6H4) can be isolated and verified using TLC and mass spectrometry .

- Key Methodological Steps :

- Use anhydrous conditions to avoid hydrolysis.

- Monitor reactions via TLC with UV visualization.

- Confirm intermediates via ESI-MS and elemental analysis.

Q. How can FT-IR spectroscopy differentiate between M-NCS and M-SCN bonding modes in this compound?

FT-IR analysis focuses on C≡N and C-S stretching frequencies:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Critical Measures :

Advanced Research Questions

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Stability studies show degradation in acidic (pH < 3) or oxidative environments. For example:

| Condition | Degradation Rate (t₁/₂) | Major Byproduct |

|---|---|---|

| pH 2, 25°C | 12 hours | Imidazole-4-carboxamide |

| pH 7, 4°C | >30 days | None detected |

| Use buffered solutions (pH 6–8) and avoid prolonged exposure to light. Validate stability via HPLC-UV at 254 nm . |

Q. What mechanistic insights explain the compound’s role in histidine biosynthesis pathways?

The compound acts as a substrate for 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide (SAICAR) synthase. Key steps include:

Thiocyanate-mediated transfer of the carbamoyl group to imidazole.

ATP-dependent phosphorylation at the 5-position.

Methodologically, track isotopic labeling (¹⁵N or ¹³C) using LC-MS to map metabolic flux .

Q. How can contradictions in thiocyanate’s biological effects (e.g., renal protection vs. toxicity) be resolved in pharmacological studies?

Dose-response studies reveal an L-shaped relationship:

| Thiocyanate (μM) | Effect on Renal Function |

|---|---|

| 10–50 | Reduced oxidative stress |

| >100 | Elevated creatinine |

| Design experiments with: |

Q. What analytical challenges arise in quantifying trace thiocyanate derivatives in complex matrices, and how can they be mitigated?

Interference from sulfhydryl groups or metal ions is common. Optimize LC-MS/MS with:

- Column : C18 with 0.1% formic acid in H2O/ACN.

- Detection : MRM transitions for m/z 152→58 (SCN⁻).

- Internal Standard : Isotopically labeled KSCN (¹³C, ¹⁵N) to correct for matrix effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.